![molecular formula C9H14O2 B6332741 (2S)-Bicyclo[2.2.2]octane-2-carboxylic acid CAS No. 811836-44-9](/img/structure/B6332741.png)

(2S)-Bicyclo[2.2.2]octane-2-carboxylic acid

Vue d'ensemble

Description

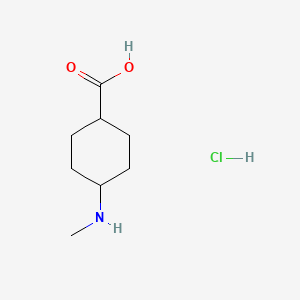

“(2S)-Bicyclo[2.2.2]octane-2-carboxylic acid” is a chemical compound that is part of the class of organic compounds known as carboxylic acids . It is a derivative of the parent compound "1-Azabicyclo [2.2.2]octane-2-carboxylic acid hydrochloride" .

Synthesis Analysis

The synthesis of “(2S)-Bicyclo[2.2.2]octane-2-carboxylic acid” and its derivatives involves complex organic reactions . For instance, 1,4-diazabicyclo [2.2.2]octane (DABCO) is frequently used as a base, catalyst, and reagent in organic chemistry . The cyclic structure of DABCO and the transannular interactions of the lone electron pairs of nitrogen prevent the inversion of nitrogen atom configuration .Molecular Structure Analysis

The molecular structure of “(2S)-Bicyclo[2.2.2]octane-2-carboxylic acid” is characterized by a bicyclic framework, which is a structure formed by two fused rings . The InChI code for this compound is 1S/C8H13NO2.ClH/c10-8(11)7-5-6-1-3-9(7)4-2-6;/h6-7H,1-5H2,(H,10,11);1H .Chemical Reactions Analysis

The chemical reactions involving “(2S)-Bicyclo[2.2.2]octane-2-carboxylic acid” are diverse and depend on the specific conditions of the reaction . For example, a ruthenium-based photoredox catalyst in combination with a substoichiometric amount of DABCO can efficiently catalyze dual decarboxylative couplings .Physical And Chemical Properties Analysis

“(2S)-Bicyclo[2.2.2]octane-2-carboxylic acid” is a solid at room temperature . It has a molecular weight of 168.19 . The compound is hygroscopic and has good solubility in many polar, as well as nonpolar solvents .Applications De Recherche Scientifique

Synthesis of Carbocyclic and Heterocyclic Compounds

(2S)-bicyclo[2.2.2]octane-2-carboxylic acid: is utilized in the synthesis of a wide array of molecules, including carbocyclic and heterocyclic compounds. Its structure allows for the formation of complex rings that are prevalent in many pharmaceuticals and agrochemicals .

Protection and Deprotection of Functional Groups

In organic synthesis, protecting groups are essential for the step-wise construction of molecules(2S)-bicyclo[2.2.2]octane-2-carboxylic acid can be used to protect functional groups during reactions, and subsequently, the protected groups can be removed or deprotected when needed .

Formation of Carbon-Carbon Bonds

The compound plays a critical role in the formation of carbon-carbon bonds, which is a fundamental aspect of building organic frameworks. This application is crucial in the development of new materials and chemicals .

Synthesis of Functional Groups

(2S)-bicyclo[2.2.2]octane-2-carboxylic acid: finds applications in the synthesis of various functional groups such as isothiocyanate, amide, and ester. These functional groups are key in the development of a variety of chemical products .

Catalysis in Organic Reactions

The compound acts as a catalyst in several organic reactions, including cycloaddition, coupling, aromatic nucleophilic substitution, ring-opening, oxidation, and rearrangement reactions. Its catalytic properties enhance the efficiency and selectivity of these reactions .

Organic Synthesis Building Block

As a building block in organic synthesis, (2S)-bicyclo[2.2.2]octane-2-carboxylic acid is used to construct more complex molecules. It serves as a precursor for the synthesis of various organic compounds, demonstrating its versatility in chemical synthesis .

Safety and Hazards

The safety information for “(2S)-Bicyclo[2.2.2]octane-2-carboxylic acid” indicates that it is associated with several hazard statements including H302, H315, H319, H335 . These codes correspond to specific hazards such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .

Propriétés

IUPAC Name |

(2S)-bicyclo[2.2.2]octane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c10-9(11)8-5-6-1-3-7(8)4-2-6/h6-8H,1-5H2,(H,10,11)/t6?,7?,8-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNKGHXVHKCJNBW-RRQHEKLDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CCC1CC2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2CCC1C[C@@H]2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-bicyclo[2.2.2]octane-2-carboxylic acid | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(3-Phenylpropyl)sulfanyl]methanimidamide hydrobromide](/img/structure/B6332732.png)